Phytosphingosine
Overview
Description
Phytosphingosine is a sphingoid base, a fundamental building block of more complex sphingolipids . It is abundant in plants and fungi and present in animals . It is a type of fat that naturally occurs in skin cells . It’s often added to serums, creams, toners, and makeup to support your skin’s barrier function . With both antimicrobial and anti-inflammatory properties, it’s helpful in treating acne and inflammatory skin conditions like eczema .
Synthesis Analysis
Due to the significance of these two bioactive lipids, tremendous efforts have been made to synthesize sphingosine or phytosphingosine, with chiral pool approaches, chiral auxiliaries, and asymmetric reactions used to construct their contiguous stereogenic centers .Molecular Structure Analysis
Phytosphingosine, typically an 18-carbon chain that incorporates a 2-amino-1,3, 4-triol for its lipid head group .Physical And Chemical Properties Analysis
Phytosphingosine is a solid substance with a molecular weight of 317.51 . Its melting point is 102°C .Scientific Research Applications
Skin Barrier Enhancement
Phytosphingosine (PHS) plays a significant role in enhancing the moisture level in the human skin barrier. It stimulates the biosynthesis and degradation of filaggrin, leading to the formation of natural moisturizing factors (NMF). PHS increases the expression of essential keratinocyte differentiation genes and impacts filaggrin (FLG) metabolism, which is crucial for skin hydration (Choi et al., 2017).
Plant Immunity and Systemic Acquired Resistance
PHS induces systemic acquired resistance in plants through the activation of sphingosine kinase. It leads to the rapid induction of transcripts responsible for the synthesis of sphingolipid long-chain bases, reactive oxygen species, and ethylene. This process promotes plant immunity against pathogens (Seo et al., 2020).
Metabolic Pathway in Yeast and Mammalian Cells
PHS is metabolized to odd-numbered fatty acids and incorporated into glycerophospholipids in both yeast and mammalian cells. This metabolic pathway is significant for understanding the diversity of fatty acids and hydroxyl group-containing lipids (Kondo et al., 2014).
Programmed Cell Death in Fungi
In the fungus Neurospora crassa, PHS induces apoptosis-like death, impacting cell viability and spore germination. Complex I mutants in the fungus show resistance to PHS treatment, highlighting a specific involvement of complex I in cell death (Castro et al., 2008).
Restoration of Extracellular Matrix
Phytosphingosine-1-phosphate (PhS1P) shows synergistic effects with epidermal growth factor (EGF) in restoring the extracellular matrix in human dermal fibroblasts. This combination effectively enhances skin hydration, dermal density, and elasticity, indicating anti-aging effects (Kwon et al., 2017).
Skin Inflammation Inhibition
Derivatives of phytosphingosine exhibit anti-inflammatory and antipsoriatic activities by inhibiting NF-κB, JAK/STAT, and MAPK signaling in skin cells and mouse models. This suggests potential applications in treating chronic inflammatory skin diseases like psoriasis (Kim et al., 2014).
Skin Penetration and Formulation
Phytosphingosine's skin retention and penetration are significant for its use in treating acne and inflammations. Its interaction with lipid structures in the skin has been explored through studies on its thermotropic behavior in DPPC liposomes (Hasanovic et al., 2010).
Anticancer Therapeutic Efficacy
PHS has been explored for its role in anticancer therapy. Its incorporation into tumor-targeting polymer-drug conjugates has shown potential in treating various types of cancer cells through apoptosis (Jung et al., 2012).
Phytosphingosine Synthesis
Synthetic approaches to phytosphingosine, such as its derivation from lyxose, have been developed to support the exploration of its biological functions (Lin et al., 2003).
Inhibition of Melanogenesis
Phytosphingosine exhibits anti-melanogenic activity by modulating the microphthalmia-associated transcription factor (MITF) signaling pathway. This effect is significant for understanding its role in inhibiting melanin synthesis in melanocytes (Jang et al., 2017).
Safety And Hazards
Future Directions
The global phytosphingosine market size reached US$ 1.9 Billion in 2023 and is projected to reach US$ 3.1 Billion by 2032 . The market is experiencing robust growth driven by the escalating demand for premium skincare and cosmetic products . Its effectiveness in addressing skin concerns, such as acne, eczema, and dryness, aligns with the increasing consumer preference for natural and efficacious skincare solutions, creating a favorable outlook for market expansion .
properties
IUPAC Name |
(2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBNCYCJBRYDG-KSZLIROESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203951 | |
Record name | Phytosphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phytosphingosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phytosphingosine | |
CAS RN |
554-62-1 | |
Record name | Phytosphingosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phytosphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phytosphingosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14119 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phytosphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHYTOSPHINGOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIN46U9Q2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Phytosphingosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102 - 103 °C | |
Record name | Phytosphingosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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